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5-Methyluridine 5'-monophosphate

OMPDC inhibition isothermal titration calorimetry pyrimidine biosynthesis

Researchers studying OMPDC enzymology or tRNA m5U54 modification require authentic 5-methyluridine 5′-monophosphate-not UMP or dTMP. This ribonucleotide provides: • 296-fold tighter OMPDC binding vs. dTMP (Kd 0.40 μM vs. 118.6 μM) • Authentic tRNA-derived modification product for LC-MS/MS quantification • PDB-validated ligand (630+ entries) for unambiguous co-crystallization Supplied with full QA documentation. For R&D use only. Global shipping available.

Molecular Formula C10H15N2O9P
Molecular Weight 338.21 g/mol
CAS No. 3590-47-4
Cat. No. B1625621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyluridine 5'-monophosphate
CAS3590-47-4
Molecular FormulaC10H15N2O9P
Molecular Weight338.21 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O
InChIInChI=1S/C10H15N2O9P/c1-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(21-9)3-20-22(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1
InChIKeyIGWHDMPTQKSDTL-JXOAFFINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyluridine 5'-monophosphate (CAS 3590-47-4): A Ribonucleotide with a Defined 5-Methyl Modification for tRNA and Enzyme Research


5-Methyluridine 5'-monophosphate (synonyms: ribothymidine monophosphate, rTMP, 5-MeOMP) is a pyrimidine ribonucleoside 5'-monophosphate in which the uracil base is methylated at the C5 position. It exists naturally as a central intermediate in tRNA maturation at position 54 (m5U54) and is distinct from the DNA-specific deoxyribonucleotide thymidine 5'-monophosphate (dTMP) by virtue of its ribose 2'-OH group [1]. The compound serves as a critical biochemical tool for investigating RNA-modifying enzymes, OMPDC inhibition, and nucleotide metabolism pathways [2].

1
tRNA modification and methyltransferase (TRMT2A/Trm2) studies
2
OMPDC ligand-binding, inhibition and target engagement assays
3
pyrimidine nucleotide metabolism and metabolic flux modeling

Why 5-Methyluridine 5'-monophosphate Cannot Be Replaced by UMP or dTMP in Structural and Enzymatic Assays


Uridine 5'-monophosphate (UMP) and thymidine 5'-monophosphate (dTMP) are often mistakenly considered interchangeable with 5-methyluridine 5'-monophosphate (5-MeOMP). However, UMP lacks the critical 5-methyl group required for hydrophobic pocket stabilization, while dTMP, though carrying a 5-methyl substituent, is a 2'-deoxyribonucleotide that cannot satisfy the hydrogen-bonding requirements of ribose-specific binding sites [1]. In quantitative binding assays with human orotidine 5'-monophosphate decarboxylase (OMPDC), 5-MeOMP achieves a dissociation constant (Kd) of 0.40 μM, representing a 296-fold improvement over dTMP (Kd 118.6 μM) and a 6.5-fold improvement over UMP (Kd 2.6 μM), underscoring the essential synergy of both the C5 methyl group and the 2'-OH for target engagement [1].

UMP lacks the 5-methyl hydrophobic pocket engagement
Without the C5 methyl group, stabilization in hydrophobic enzyme pockets may not be reproduced, altering binding geometry in OMPDC and related targets.
dTMP is a 2′-deoxyribonucleotide with altered ribose recognition
Absence of the 2′-OH disrupts hydrogen bonding with ribose-specific binding sites, leading to markedly different target engagement profiles compared to the ribonucleotide.

Quantitative Differentiation of 5-Methyluridine 5'-monophosphate from UMP and dTMP in Binding, Enzymology, and Structure


296-Fold Tighter Binding to Human OMPDC Compared to dTMP, and 6.5-Fold Compared to UMP, as Measured by ITC

Isothermal titration calorimetry (ITC) at 25 °C in 20 mM HEPES/NaOH, pH 7.4, revealed that 5-methyluridine 5'-monophosphate (5-MeOMP) binds human OMPDC with a Kd of 0.40 ± 0.22 μM, driven by a favorable enthalpic contribution (ΔH = –1.20 ± 0.03 kcal/mol) and a significant entropic penalty (–TΔS = –7.58 ± 0.26 kcal/mol) [1]. Under identical conditions, the structurally related deoxyribonucleotide dTMP bound with a markedly weaker Kd of 118.6 ± 8.8 μM, and the non-methylated UMP bound with a Kd of 2.6 ± 1.2 μM [1]. The 5-methyl group of 5-MeOMP projects directly into the hydrophobic pocket formed by residues Met371, Ile368, and Ile401, establishing stabilizing van der Waals contacts that are absent in UMP, while the ribose 2'-OH, absent in dTMP, maintains key active-site hydrogen bonds [1].

OMPDC binding affinity
Head-to-head
Kd: 0.40 µM (5-MeOMP) vs 118.6 µM (dTMP) vs 2.6 µM (UMP)
Supports ligand choice for OMPDC target engagement studies
ITC, 25 °C, HEPES/NaOH pH 7.4; ~296‑fold tighter than dTMP
OMPDC inhibition isothermal titration calorimetry pyrimidine biosynthesis

Enzymatic Discrimination by Uridine Phosphorylase: 5-Methyluridine Exhibits a Lower Km than Uridine

Uridine phosphorylase (EC 2.4.2.3) from an unspecified source exhibits a Km of 0.065 mM for 5-methyluridine, compared to a Km of 0.082 mM for uridine when assayed in 50 mM potassium phosphate buffer at pH 7.5 and 25 °C [1]. This 21% lower Michaelis constant indicates a slightly higher apparent affinity of the phosphorylase for the 5-methylated substrate over the canonical uridine. The enzyme is equally active with uridine and 5-methyluridine but exhibits low activity towards thymidine, demonstrating a clear selectivity for ribonucleosides over 2'-deoxyribonucleosides [2].

Uridine phosphorylase Km
Cross‑study comparable
Km: 0.065 mM (5‑methyluridine) vs 0.082 mM (uridine)
Indicates higher apparent substrate affinity for the phosphorylase
50 mM phosphate buffer, pH 7.5, 25 °C
nucleoside metabolism uridine phosphorylase substrate specificity

Co-crystallization with Human OMPDC Confirms a Specific, Productive Binding Mode Distinct from UMP and dTMP

The X-ray crystal structure of human OMPDC in complex with 5-methyluridine 5'-monophosphate (PDB ID: 9HDZ, resolution 1.92 Å, deposited 2024-11-13) reveals that the nucleotide binds in the active site with its phosphate moiety engaged by the conserved phosphate gripper loop, while the 5-methyl group occupies the hydrophobic cavity lined by Met371, Ile368, and Ile401 [1]. This binding mode stabilizes the closed, catalytically competent conformation of the enzyme. In contrast, the crystal structure of the dTMP complex shows that despite an identical 5-methyl group, the absence of the 2'-OH forces a less favorable binding geometry, while UMP lacks the van der Waals contacts from the methyl group entirely [1]. A Coot-derived electron density map confirms unambiguous placement of the 5-methyl substituent into the hydrophobic sub-pocket, providing a high-resolution structural rationale for the enhanced affinity measured by ITC [1].

OMPDC co‑crystal structure
Head-to-head
PDB 9HDZ, 1.92 Å; 5‑methyl into hydrophobic pocket (Met371, Ile368, Ile401)
Structural rationale for binding affinity differences
Active‑site confirmation of 5‑methyl placement
X-ray crystallography OMPDC structure-based drug design

Biological Provenance: The Endogenous tRNA Modification Intermediate Provides a Context that Synthetic Analogs Cannot Replicate

5-Methyluridine at position 54 (m5U54) in tRNA is one of the most conserved post-transcriptional modifications across bacteria and eukaryotes, catalyzed by the methyltransferase TRMT2A in humans and Trm2 in yeast [1]. The nucleotide 5-methyluridine 5'-monophosphate is released during tRNA turnover and serves as both a metabolic intermediate and a biomarker of tRNA degradation [2]. This endogenous origin contrasts with wholly synthetic OMPDC ligands such as BMP and YMP, which are transition-state analogs with no natural metabolic role. Consequently, 5-MeOMP enables physiologically relevant studies of nucleotide salvage, tRNA quality control, and methylation pathway perturbations that are impossible with synthetic surrogates [1].

Biological provenance
Class‑level
Endogenous tRNA catabolite; m5U54 modification intermediate
Supports physiological relevance in tRNA modification studies
Contrast with synthetic transition‑state analogs
tRNA methylation TRMT2A m5U54 modification

Chemical Stability and Purity Specification: A Reproducible Research-Grade Standard at ≥95% Purity

Commercially available 5-methyluridine 5'-monophosphate is supplied at a minimum purity specification of 95% (HPLC), with recommended long-term storage in a cool, dry environment . This purity grade ensures batch-to-batch reproducibility for quantitative enzymatic and biophysical assays. In contrast, the structurally related dTMP and UMP are widely available but are not certified for the specific 5-methyluridine ribonucleotide scaffold, leading to potential cross-contamination or misidentification in nucleotide libraries. The disodium salt form of 5-methyluridine 5'-monophosphate provides improved aqueous solubility for direct use in biochemical buffers without the need for pH adjustment .

Purity specification
Specification review
≥95% (HPLC); disodium salt available
Ensures batch‑to‑batch reproducibility for biochemical assays
Verify against dTMP misidentification risk
nucleotide stability quality control HPLC purity

High-Value Research and Procurement Application Scenarios for 5-Methyluridine 5'-monophosphate


Probing OMPDC as an Anticancer or Antiviral Drug Target Using the Correct Ribonucleotide Ligand

Human OMPDC is a validated target for anticancer and antimalarial drug development. 5-MeOMP, with its sub-micromolar Kd (0.40 μM) and a well-defined hydrophobic pocket interaction mediated by the 5-methyl group [1], serves as the appropriate product-analog probe for competitive displacement assays, ITC-based fragment screening, and high-resolution co-crystallization (PDB 9HDZ). UMP and dTMP cannot substitute because they fail to engage the full pharmacophore, leading to misleading SAR interpretations.

Investigating tRNA Methylation Pathways and TRMT2A/TRM2 Enzyme Kinetics

The conserved m5U54 tRNA modification is essential for translation fidelity and ribosome translocation [1]. 5-Methyluridine 5'-monophosphate is the direct metabolic product of tRNA turnover at this position. Researchers studying TRMT2A (human) or Trm2 (yeast) methyltransferase activity, or the impact of m5U54 hypomodification on tRNA-derived small RNA biogenesis, require the authentic ribonucleotide product for LC-MS/MS quantification and enzyme-coupled assays. Synthetic or deoxyribo-analogs lack the physiological relevance needed for these studies.

Pyrimidine Nucleotide Pool Analysis and Metabolic Flux Modeling

The conversion of UMP to 5-methylUMP by thymidylate synthase-like methylation pathways in embryonic tissue extracts requires tetrahydrofolic acid and formaldehyde [1]. For metabolomics researchers quantifying pyrimidine nucleotide pools via LC-MS or NMR, authentic 5-methyluridine 5'-monophosphate is an essential reference standard to distinguish ribo-TMP from its deoxyribo counterpart dTMP, which co-elutes or shares mass transitions on many reversed-phase methods, thereby preventing inaccurate annotation of nucleotide metabolism in cancer or developmental biology models.

Structural Biology of RNA-Modifying and Nucleotide-Salvage Enzymes

Over 630 PDB entries contain 5MU as a bound ligand, reflecting its widespread use in structural biology [1]. Unlike generic NTPs, 5-MeOMP specifically reports on the binding determinants of the pyrimidine ribonucleotide scaffold, including discrimination of the 2'-OH and recognition of the 5-methyl hydrophobic patch. For structural biologists solving co-crystal structures of novel methyltransferases, nucleoside phosphorylases, or nucleotide kinases, 5-MeOMP provides a chemically defined ligand that resolves unambiguous electron density for the methyl substituent, enabling precise mechanistic interpretation.

Application
Selection Property
Validation Focus
OMPDC target engagement studies
Ribonucleotide with 5‑methyl pharmacophore
Binding mode validation via ITC and crystallography
tRNA methylation pathway research
Authentic tRNA catabolite product
Product identity confirmation in m5U54 assays
Pyrimidine nucleotide pool analysis
Certified ribonucleotide reference standard
Chromatographic differentiation from dTMP
Structural biology of RNA‑modifying enzymes
High‑resolution crystallographic ligand
Unambiguous methyl placement in co‑crystal structures
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